

# In-Depth Technical Guide to 4,4'-Thiodianiline (CAS Number 139-65-1)

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Compound of Interest		
Compound Name:	4,4'-Thiodianiline	
Cat. No.:	B094099	Get Quote

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#### **Abstract**

**4,4'-Thiodianiline** (TDA), with the CAS number 139-65-1, is an aromatic amine characterized by two aniline moieties bridged by a sulfur atom. Historically utilized as a chemical intermediate in the synthesis of various dyes, its toxicological profile, particularly its carcinogenicity, has garnered significant scientific attention. This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, analytical methodologies, and the toxicological and metabolic pathways of **4,4'-thiodianiline**. All quantitative data are presented in structured tables for ease of reference. Detailed experimental protocols for key analytical techniques are provided, and metabolic and toxicological pathways are visualized using Graphviz diagrams to facilitate a deeper understanding of its mechanism of action. This document is intended to serve as a critical resource for researchers, scientists, and professionals in drug development who may encounter or study this compound.

# **Physicochemical Properties**

**4,4'-Thiodianiline** is a solid at room temperature, appearing as a pale brown to brown-violet crystalline powder or needles.[1][2] It is sparingly soluble in water but shows solubility in organic solvents such as ethanol.[3]



Property	Value	Reference(s)
Molecular Formula	C12H12N2S	[4]
Molecular Weight	216.3 g/mol	[5]
Melting Point	105-107 °C	[5]
Boiling Point	464.8 °C at 760 mmHg	[5]
Density	1.26 g/cm <sup>3</sup>	[5]
Water Solubility	Sparingly soluble	[2][3]
Solubility in Organics	Soluble in ethanol	[3]
Appearance	Pale brown to brown-violet crystalline powder or needles	[1][2]

# Synthesis and Purification Synthesis

Two primary synthetic routes for **4,4'-thiodianiline** have been reported:

- Direct Sulfuration of Aniline: This method involves boiling elemental sulfur with an excess of aniline for several hours.[5] The reaction can produce a mixture of isomers (1,1'; 1,4'; and 4,4'). The addition of a lead oxide catalyst may increase the yield of the desired 4,4' isomer.
  [5]
- Reduction of a Nitro Precursor: A common alternative pathway is the reduction of bis(4-nitrophenyl) sulfide.[3] This method can offer a more controlled synthesis of the specific 4,4' isomer.

#### **Purification**

Purification of crude **4,4'-thiodianiline** is typically achieved through recrystallization.[6][7][8][9] [10][11] The choice of solvent is critical and should be one in which the compound is sparingly soluble at room temperature but readily soluble at elevated temperatures.[7] Ethanol is a commonly used solvent for this purpose.[6] The general procedure involves dissolving the impure solid in a minimal amount of hot solvent, followed by hot filtration to remove any



insoluble impurities. The solution is then allowed to cool slowly, promoting the formation of pure crystals, which can be isolated by filtration.[8]

## **Analytical Methodologies**

The characterization and quantification of **4,4'-thiodianiline** are crucial for purity assessment and toxicological studies. High-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) are the primary analytical techniques employed.

# **High-Performance Liquid Chromatography (HPLC)**

A validated HPLC method is essential for the accurate quantification of 4,4'-thiodianiline.

#### Experimental Protocol:

- Instrumentation: A standard HPLC system equipped with a UV detector.
- Column: A C18 reversed-phase column is typically used.
- Mobile Phase: A mixture of acetonitrile and water is a common mobile phase.[12] The specific gradient or isocratic conditions would need to be optimized based on the specific column and system.
- Detection: UV detection at a wavelength determined by the UV-Vis spectrum of 4,4'thiodianiline in the mobile phase.
- Sample Preparation: Samples are dissolved in the mobile phase or a compatible solvent and filtered through a 0.45 µm filter before injection.
- Quantification: Quantification is achieved by comparing the peak area of the analyte in the sample to a calibration curve generated from standards of known concentrations.[13]

## **Gas Chromatography-Mass Spectrometry (GC-MS)**

GC-MS provides a highly sensitive and specific method for the identification and quantification of **4,4'-thiodianiline**, often requiring derivatization to improve its volatility and chromatographic behavior.[14][15]



#### Experimental Protocol:

- Instrumentation: A gas chromatograph coupled to a mass spectrometer.
- Derivatization: Derivatization of the amine groups is typically required. Acetic anhydride can be used to form the diacetylated derivative.[16]
- Column: A non-polar or semi-polar capillary column, such as a DB-5ms.
- · Carrier Gas: Helium at a constant flow rate.
- Oven Temperature Program: A temperature gradient is programmed to ensure good separation of the analyte from other components. An initial temperature of around 50°C, ramped to 300°C, is a typical starting point for optimization.[16]
- Mass Spectrometer: Operated in either full scan mode for identification or selected ion monitoring (SIM) mode for enhanced sensitivity in quantification.[16]
- Sample Preparation: The sample is extracted with a suitable organic solvent, and the extract is then derivatized. The derivatized sample is subsequently injected into the GC-MS.

### **Spectroscopic Analysis**

<sup>1</sup>H and <sup>13</sup>C NMR spectroscopy are powerful tools for the structural elucidation of **4,4'-thiodianiline**.

#### Interpretation:

- ¹H NMR: The proton NMR spectrum would be expected to show signals in the aromatic region corresponding to the protons on the benzene rings. The chemical shifts and coupling patterns of these signals would confirm the 4,4'-substitution pattern. The protons of the amine groups would appear as a broad singlet.
- 13C NMR: The carbon NMR spectrum would display signals for the carbon atoms of the benzene rings. The number of signals and their chemical shifts would be consistent with the symmetry of the molecule.[17][18][19][20]



FTIR spectroscopy is used to identify the functional groups present in the molecule.[21][22][23] [24][25]

Interpretation of Key Peaks:

- N-H Stretching: The presence of the primary amine groups will be indicated by absorption bands in the region of 3300-3500 cm<sup>-1</sup>.
- C-N Stretching: Aromatic amine C-N stretching vibrations typically appear in the 1250-1360 cm<sup>-1</sup> region.
- Aromatic C-H Stretching: Absorption bands for aromatic C-H stretching are expected just above 3000 cm<sup>-1</sup>.
- Aromatic C=C Stretching: Peaks corresponding to the carbon-carbon double bonds in the aromatic rings will be observed in the 1450-1600 cm<sup>-1</sup> region.
- C-S Stretching: The carbon-sulfur stretching vibration is expected to be a weaker band in the fingerprint region.

# **Toxicology and Metabolism**

**4,4'-Thiodianiline** is recognized as a carcinogen in animal models and is reasonably anticipated to be a human carcinogen.[1][26] Its toxicity is believed to be mediated through metabolic activation to reactive intermediates that can damage cellular macromolecules, including DNA.[2]

## Carcinogenicity

Studies conducted by the National Toxicology Program (NTP) have demonstrated that oral administration of **4,4'-thiodianiline** is carcinogenic in Fischer 344 rats and B6C3F1 mice.[26] [27] In male rats, it induced tumors in the liver, thyroid, colon, and ear canal.[26][27] In female rats, tumors were observed in the thyroid, uterus, and ear canal.[26][27] Both male and female mice developed tumors in the liver and thyroid.[26][27]

## **Genotoxicity and Mechanism of Action**



**4,4'-Thiodianiline** has been shown to be mutagenic in some strains of Salmonella typhimurium and causes DNA damage in various organs of mice, including the brain, liver, urinary bladder, and lungs.[1] The carcinogenicity is likely initiated by the metabolic activation of the arylamine groups to reactive electrophiles that can form covalent adducts with DNA.[2] This DNA damage, if not properly repaired, can lead to mutations in critical genes and ultimately to the development of cancer.

#### Metabolism

The metabolism of **4,4'-thiodianiline** is a critical step in its toxicological activation.[2][28][29] [30][31] While detailed metabolic pathways in humans have not been fully elucidated, it is proposed that the arylamine moieties undergo metabolic activation, a common pathway for many carcinogenic aromatic amines.

Proposed Metabolic Activation Pathway:



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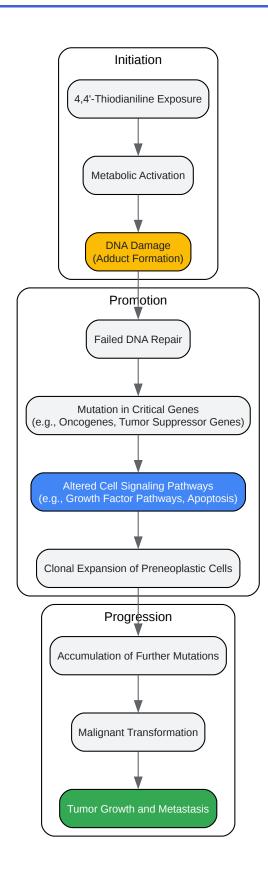
Caption: Proposed metabolic activation pathway of **4,4'-Thiodianiline** leading to carcinogenicity.

# Signaling Pathways in Carcinogenesis

The development of cancer is a multi-step process involving the alteration of numerous cellular signaling pathways that control cell growth, proliferation, and death. While the specific signaling pathways disrupted by **4,4'-thiodianiline** have not been extensively characterized, the formation of DNA adducts can trigger a cascade of events.

Logical Flow from DNA Damage to Cancer:





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Caption: A logical workflow illustrating the progression from **4,4'-Thiodianiline** exposure to cancer.

# Safety and Handling

**4,4'-Thiodianiline** is classified as a hazardous substance and should be handled with appropriate safety precautions. It is harmful if swallowed and is suspected of causing cancer.[4]

- Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.
- Handling: Avoid creating dust. Use in a well-ventilated area or under a fume hood.
- Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

### Conclusion

**4,4'-Thiodianiline** is an aromatic amine with a well-documented toxicological profile, most notably its carcinogenicity in animal models. This technical guide has provided a detailed overview of its chemical and physical properties, methods for its synthesis and analysis, and insights into its metabolic activation and mechanisms of toxicity. The information presented herein is intended to be a valuable resource for scientists and researchers, aiding in the safe handling, accurate analysis, and deeper understanding of the biological effects of this compound. Further research into the specific molecular signaling pathways affected by **4,4'-thiodianiline** is warranted to fully elucidate its carcinogenic mechanism.

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